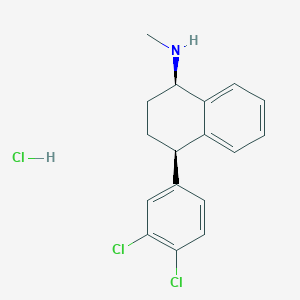

Sertraline hydrochloride, cis-(-)-

Overview

Description

Sertraline hydrochloride, commonly known as Sertraline, is an antidepressant medication that belongs to a group of drugs called selective serotonin reuptake inhibitors (SSRIs) . It is used to treat major depressive disorder, obsessive-compulsive disorder (OCD), panic disorder, social anxiety disorder (SAD), and post-traumatic stress disorder (PTSD). Sertraline is also effective in treating hypotension occurring in disorders like neurocardiogenic syncope and idiopathic orthostatic hypotension which is affected by autonomic dysfunction .

Synthesis Analysis

The synthesis of Sertraline involves asymmetric hydrogenation of imine . The process is complex and involves several steps, including the use of metal-catalyzed reactions .Molecular Structure Analysis

Sertraline has a molecular formula of C17H17Cl2N . Its average mass is 306.230 Da and its monoisotopic mass is 305.073792 Da . The molecule has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 2 freely rotating bonds .Chemical Reactions Analysis

Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI). It is known to interact with various other substances, but the specific chemical reactions are complex and beyond the scope of this analysis .Physical And Chemical Properties Analysis

Sertraline has a density of 1.3±0.1 g/cm3, a boiling point of 416.3±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . It has a molar refractivity of 85.8±0.4 cm3 and a molar volume of 243.9±5.0 cm3 .Scientific Research Applications

Treatment of Depression and Anxiety Disorders

Sertraline hydrochloride is an important pharmaceutical agent for the treatment of depression as well as dependency- and other anxiety-related disorders . It is an inhibitor of serotonin re-uptake, which means it helps increase the amount of serotonin, a natural substance in the brain that helps maintain mental balance .

Separation of cis-trans Isomers and Enantiomers

Sertraline hydrochloride has been used in the optimized separation of cis-trans isomers and enantiomers using cyclodextrin-modified micellar electrokinetic chromatography . This method has been successfully applied to the determination of sertraline in bulk drug, tablets, and capsules .

Corrosion Inhibition

An interesting application of Sertraline hydrochloride, specifically in its stereoisomeric form cis-(1S,4S)-SRT, is its use as a corrosion inhibitor for mild steel in an acidic medium . The drug has shown satisfactory results of 93.3% at 50 ppm and 313 K, with techniques of gravimetry, Potentiodynamic polarization, and electrochemical impedance spectroscopy .

Quantum Chemical Studies

Sertraline hydrochloride has also been used in quantum chemical studies . The optimized structure-supported HOMO and LUMO verified the drug as an efficient inhibitor .

Surface Roughness Reduction

Application of Sertraline hydrochloride as a corrosion inhibitor has been observed to reduce the average roughness of the metallic surface from 221 to 50 nm .

Environmental Impact

The widespread usage of Sertraline hydrochloride in the medical field has led to its presence in groundwater supplies, due to the disposal of expired pharmaceuticals . This has sparked interest in finding innovative uses for outdated pharmaceuticals and drugs .

Mechanism of Action

Sertraline hydrochloride, cis-(-)-, commonly known as Sertraline, is a popular antidepressant medication. It belongs to the class of drugs known as selective serotonin reuptake inhibitors (SSRIs), which are similar to drugs such as Citalopram and Fluoxetine . Let’s delve into the details of its mechanism of action.

Target of Action

Sertraline primarily targets the serotonin transporter (SERT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

Sertraline acts by inhibiting the reuptake of serotonin . This inhibition leads to an increased level of serotonin in the central nervous system (CNS) . This results in enhanced serotonergic neurotransmission, which is associated with mood elevation .

Biochemical Pathways

The primary biochemical pathway affected by Sertraline is the serotonergic pathway . By inhibiting the reuptake of serotonin, Sertraline increases the concentration of serotonin in the synaptic cleft, enhancing the transmission of serotonergic signals . This leads to downstream effects such as mood elevation, which is beneficial in the treatment of depression and other psychiatric conditions .

Pharmacokinetics

Sertraline exhibits several key ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : Sertraline is slowly absorbed, with peak concentrations occurring at 4.5 to 8.4 hours following ingestion .

- Distribution : It is widely distributed in the body with a protein binding of 98% .

- Metabolism : It undergoes extensive first-pass metabolism in the liver, mainly catalyzed by CYP3A4 and CYP2B6, with some activity accounted for by CYP2C19 and CYP2D6 .

- Excretion : It is excreted in the urine (40% to 45% as metabolites) and feces (40% to 45%; 12% to 14% as unchanged drug) .

These properties impact the bioavailability of Sertraline, influencing its therapeutic efficacy and potential side effects .

Result of Action

The molecular and cellular effects of Sertraline’s action primarily involve the enhancement of serotonergic neurotransmission. This results in mood elevation, which is beneficial in the treatment of major depressive disorder (MDD), post-traumatic stress disorder (PTSD), obsessive-compulsive disorder (OCD), panic disorder (PD), premenstrual dysphoric disorder (PMDD), and social anxiety disorder (SAD) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sertraline. For instance, the dissolution rate of Sertraline HCl can be influenced by the pH and the presence of surfactants in the dissolution medium . Moreover, manufacturing practices and green chemistry initiatives can also impact the environmental footprint of Sertraline production .

Safety and Hazards

properties

IUPAC Name |

(1R,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-JSUROZADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sertraline hydrochloride, cis-(-)- | |

CAS RN |

79645-15-1 | |

| Record name | Sertraline hydrochloride, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079645151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SERTRALINE HYDROCHLORIDE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0905KBO3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

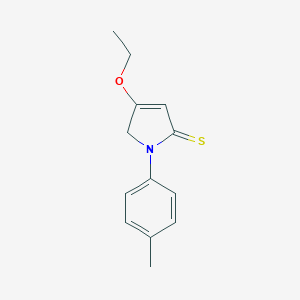

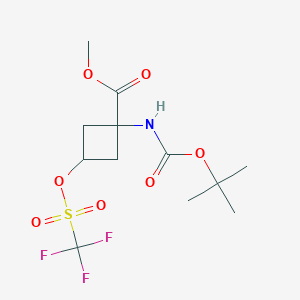

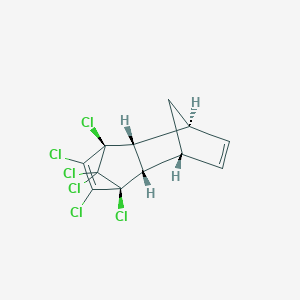

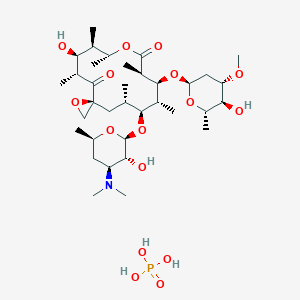

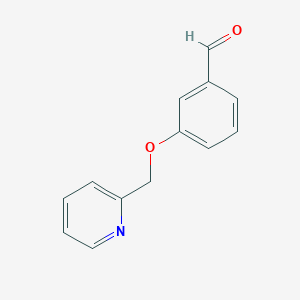

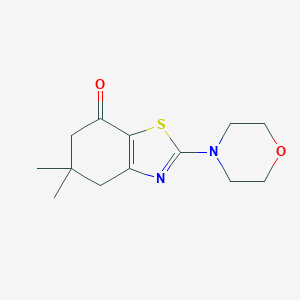

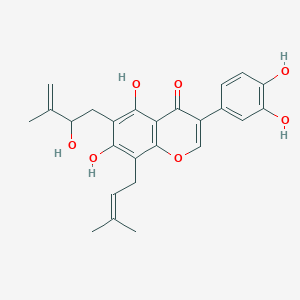

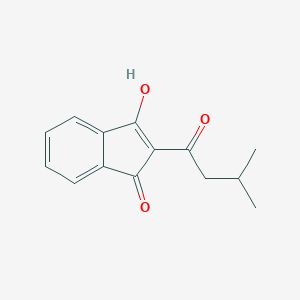

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-5-Amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B128738.png)

![2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B128757.png)